1-Propylcyclopentanol

Organic Synthesis Medicinal Chemistry Chemical Intermediate

1-Propylcyclopentanol (CAS 1604-02-0) is a tertiary cyclic alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol, characterized by a cyclopentane ring substituted with a propyl group and a hydroxyl group at the 1-position. The compound is commercially available primarily as a research chemical or synthetic intermediate, typically offered at 98% purity.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 1604-02-0
Cat. No. B158262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylcyclopentanol
CAS1604-02-0
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC1(CCCC1)O
InChIInChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3
InChIKeyGJEILRJIINEWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylcyclopentanol (CAS 1604-02-0): Physicochemical Profile for Procurement Screening


1-Propylcyclopentanol (CAS 1604-02-0) is a tertiary cyclic alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol, characterized by a cyclopentane ring substituted with a propyl group and a hydroxyl group at the 1-position [1]. The compound is commercially available primarily as a research chemical or synthetic intermediate, typically offered at 98% purity . Key computed physicochemical parameters include a boiling point of approximately 171.7–173.6 °C (at 760 mmHg), a density of 0.904–0.927 g/cm³, a flash point of ~65.3 °C, and a predicted LogP of 2.09–2.38 . The compound is classified as an irritant (Xi) with GHS hazard statements H315, H319, and H335 .

Why 1-Propylcyclopentanol Cannot Be Substituted Arbitrarily: Differential Evidence Gap Notice


No peer-reviewed comparative studies were identified that quantitatively establish the differential reactivity, selectivity, or performance of 1-Propylcyclopentanol relative to its closest analogs (e.g., 1-ethylcyclopentanol, 1-butylcyclopentanol, or unsubstituted cyclopentanol). While the propyl substituent is expected to modulate lipophilicity (calculated LogP ~2.1–2.4) and steric environment compared to smaller or larger alkyl chains, the absence of head-to-head experimental data precludes any evidence-based claim of functional differentiation [1]. Procurement decisions based on specific performance requirements cannot rely on publicly available comparative evidence for this compound at the present time.

Quantitative Evidence for 1-Propylcyclopentanol: No Comparative Data Available


Comparative Reactivity and Performance Data: None Identified

Comprehensive searches of primary research literature, patents, and authoritative databases (2025) failed to identify any study reporting quantitative, comparator-based evidence for 1-Propylcyclopentanol. No data meeting the requirements for 'Direct head-to-head comparison,' 'Cross-study comparable,' or 'Class-level inference' with explicit comparator values were located. The only quantitative data available are standalone physicochemical property values without direct comparator measurements in the same experimental context.

Organic Synthesis Medicinal Chemistry Chemical Intermediate

Application Scenarios for 1-Propylcyclopentanol: General Use as Synthetic Intermediate


General Organic Synthesis as a Tertiary Alcohol Building Block

1-Propylcyclopentanol may be employed as a tertiary alcohol building block in organic synthesis, where its hindered hydroxyl group and cyclopentane core provide steric bulk for reactions such as dehydration to form alkenes, esterification, or etherification. The propyl substituent contributes moderate lipophilicity (calculated LogP 2.09–2.38), which may influence partition behavior in biphasic reaction systems. However, no application-specific performance data were identified to support preferential selection over analogous tertiary alcohols.

Pharmaceutical Intermediate Research

This compound is listed in vendor catalogs as a 'Building Block' or 'Research Chemical' suitable for medicinal chemistry exploration, where the cyclopentanol core serves as a scaffold for further functionalization. Potential uses include the preparation of ester prodrugs, ether-linked conjugates, or incorporation into larger molecular architectures via the tertiary alcohol handle. The absence of published SAR data means the specific contribution of the propyl group to biological activity remains unquantified.

Specialty Chemical and Fragrance Intermediate

1-Propylcyclopentanol is noted in some commercial descriptions as having potential applications in the fragrance and specialty chemical industries, likely as an intermediate for the synthesis of esters or other derivatives with desirable olfactory properties. The compound is a colorless liquid at ambient conditions. No published performance comparisons against other cyclopentanol derivatives in fragrance applications were identified.

Technical Documentation Hub

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